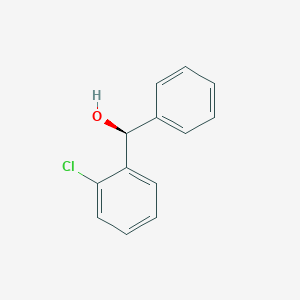
(-)-(2-Chlorophenyl)phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(2-Chlorophenyl)phenylmethanol: is an organic compound characterized by the presence of a chlorinated phenyl group and a phenylmethanol moiety. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-chlorobenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Reduction of Ketones: Another method involves the reduction of 2-chlorophenyl phenyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing for yield and purity. The Grignard reaction is particularly favored due to its high efficiency and relatively straightforward setup.
化学反应分析
Types of Reactions:
Oxidation: (-)-(2-Chlorophenyl)phenylmethanol can be oxidized to form the corresponding ketone, 2-chlorophenyl phenyl ketone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various alcohol derivatives depending on the reducing agent used.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-Chlorophenyl phenyl ketone.
Reduction: Various alcohol derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which (-)-(2-Chlorophenyl)phenylmethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which can stabilize or destabilize intermediates. In biological systems, its activity may involve interactions with enzymes or receptors, where its chiral nature can play a crucial role in binding affinity and specificity.
相似化合物的比较
(2-Chlorophenyl)methanol: Lacks the additional phenyl group, resulting in different reactivity and applications.
Phenylmethanol: Does not have the chlorine atom, leading to different chemical behavior.
(2-Bromophenyl)phenylmethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness:
- The presence of both a chlorinated phenyl group and a phenylmethanol moiety makes (-)-(2-Chlorophenyl)phenylmethanol unique in its reactivity and potential applications, particularly in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
16071-25-3 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC 名称 |
(S)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 |
InChI 键 |
JGDRELLAZGINQM-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2Cl)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




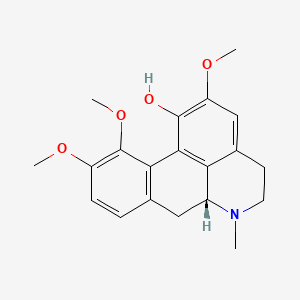
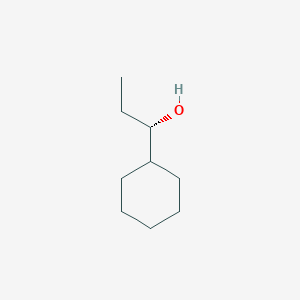
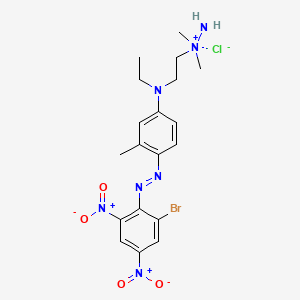


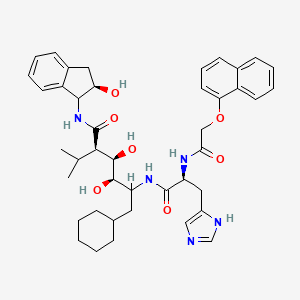
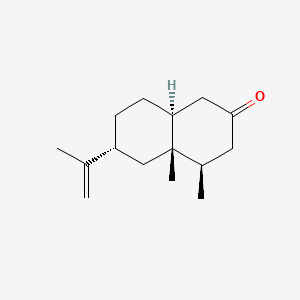


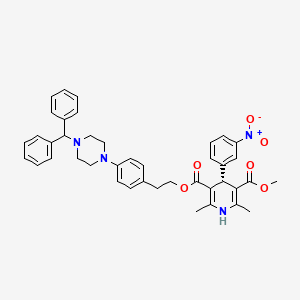
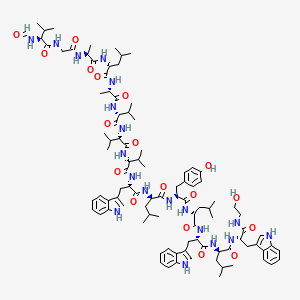
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
